molecular formula C17H16ClN3O3 B2592977 1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea CAS No. 2415565-28-3

1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea

Cat. No.: B2592977
CAS No.: 2415565-28-3
M. Wt: 345.78
InChI Key: ZYUZGLPTJOAUQN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, 5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-carbaldehyde, through a condensation reaction between 3,5-dimethyl-1,2-oxazole and furan-2-carbaldehyde.

    Urea Formation: The intermediate is then reacted with 2-chloroaniline in the presence of a suitable catalyst, such as triethylamine, to form the desired urea derivative. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, leading to altered cellular functions.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, affecting signal transduction pathways.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures, leading to cell death or dysfunction.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(2,5-dimethylfuran-3-yl)urea: Similar structure but lacks the oxazolyl group, resulting in different chemical properties and reactivity.

    1-(4-Chlorophenyl)-3-(2,5-dimethylfuran-3-yl)urea: Similar structure but with a different position of the chlorine atom on the phenyl ring, leading to variations in biological activity.

    1-(2-Chlorophenyl)-3-(2,5-dimethylthiophene-3-yl)urea: Similar structure but with a thiophene ring instead of a furan ring, affecting its chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-10-16(11(2)24-21-10)15-8-7-12(23-15)9-19-17(22)20-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUZGLPTJOAUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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